molecular formula C8H5NO4 B14248208 2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione CAS No. 220632-29-1

2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14248208
CAS No.: 220632-29-1
M. Wt: 179.13 g/mol
InChI Key: OCSNKOHWKHSRIW-UHFFFAOYSA-N
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Description

2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with nitroethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields, including medicinal chemistry and materials science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its nitroethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new anticancer agents and industrial chemicals .

Properties

CAS No.

220632-29-1

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

2-(2-nitroethenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H5NO4/c10-7-1-2-8(11)6(5-7)3-4-9(12)13/h1-5H

InChI Key

OCSNKOHWKHSRIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=O)C=C[N+](=O)[O-]

Origin of Product

United States

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